molecular formula C12H11N3OS B3271895 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 556042-48-9

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3271895
CAS No.: 556042-48-9
M. Wt: 245.3 g/mol
InChI Key: OEPZYXYBQGESTK-UHFFFAOYSA-N
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Description

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a cyclopropyl group at the 5-position. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure is characterized by the presence of a strained cyclopropane ring, which enhances lipophilicity and may influence bioavailability and target binding . The compound is synthesized via cyclocondensation or coupling reactions involving benzoylisothiocyanate and thiosemicarbazide derivatives, followed by cyclopropyl substitution (methods inferred from related syntheses in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-10(8-4-2-1-3-5-8)13-12-15-14-11(17-12)9-6-7-9/h1-5,9H,6-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPZYXYBQGESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352893
Record name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556042-48-9
Record name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole-based benzamides are highly dependent on substituents at the 5-position of the thiadiazole ring. Below is a structural comparison with key analogs:

Compound Name 5-Position Substituent Key Features
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide Cyclopropyl Compact, lipophilic; potential for enhanced membrane permeability
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)benzamide Isopropyl Bulkier alkyl group; may reduce solubility but increase steric hindrance
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide 4-Methoxyphenyl Aromatic substituent; electron-donating methoxy group improves stability
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Pyridinyl Heteroaromatic; enhances hydrogen bonding and metal coordination
T-448 (LSD1 inhibitor) Methyl Small substituent; optimized for enzyme inhibition via FAD adduct formation

Physicochemical and Spectral Properties

  • Lipophilicity : Cyclopropyl substituents increase logP compared to polar groups (e.g., methoxy or pyridinyl), favoring blood-brain barrier penetration .
  • Spectral Data :
    • NMR : Fluorinated analogs (e.g., 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) show distinct aromatic proton shifts (δ 7.2–8.5 ppm) .
    • IR : C=O stretching in benzamide derivatives appears at ~1650–1680 cm⁻¹ .

Key Research Findings

Substituent-Driven Activity : The 5-position substituent dictates target specificity. Cyclopropyl groups enhance lipophilicity, while methoxyphenyl groups improve stability .

Synthetic Efficiency : Microwave methods outperform conventional synthesis in yield and time, critical for scalable production .

Safety Profiles : Compounds like T-448 emphasize the importance of substituent selection in minimizing off-target effects .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits promising properties including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings related to this compound.

1. Chemical Structure and Properties

This compound features a thiadiazole ring fused with a benzamide moiety. The presence of the cyclopropyl group enhances its pharmacological potential by increasing lipophilicity and modulating interactions with biological targets.

Table 1: Structural Features and Properties

FeatureDescription
Chemical FormulaC11_{11}H12_{12}N4_{4}S
Molecular Weight220.3 g/mol
Key Functional GroupsThiadiazole, Benzamide
CAS Number556042-48-9

2.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits bacterial growth by targeting cell wall synthesis mechanisms.

Research Findings:

  • In vitro studies indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like cefixime and streptomycin .

2.2 Anticancer Activity

The compound also exhibits anticancer properties by inducing apoptosis in cancer cells through caspase-dependent pathways.

  • It activates specific apoptotic signaling cascades leading to programmed cell death in various cancer cell lines, including prostate (PC3) and colon (HT29) cancer cells .

Case Study:

A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay. Results indicated that derivatives with nitro substituents showed enhanced cytotoxicity compared to doxorubicin .

2.3 Anti-inflammatory Activity

The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

  • It interferes with key signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases .

The biological activities of this compound can be attributed to its ability to bind to specific enzymes or receptors within microbial and human cells.

Activity TypeMechanism Description
AntimicrobialInhibits peptidoglycan biosynthesis
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryModulates cytokine production through signaling inhibition

4. Conclusion

This compound is a promising candidate in drug development due to its multifaceted biological activities. Its antimicrobial efficacy against resistant bacterial strains and potential anticancer properties make it a subject of ongoing research in medicinal chemistry. Future studies should focus on optimizing its structure for enhanced potency and exploring its mechanism at the molecular level.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions starting with cyclization of thiosemicarbazide derivatives followed by benzoylation. Key steps include:

  • Cyclocondensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with benzoyl chloride under reflux in anhydrous acetonitrile or DMF .
  • Optimization of temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 70–85% in analogous compounds) .
  • Purity validation via TLC and recrystallization from ethanol/water mixtures .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; thiadiazole C-N signals at 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 316.08 for C13_{13}H12_{12}N3_3OS) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and thiadiazole C-S (~690 cm1^{-1}) .

Q. What are the recommended solubility and stability profiles for this compound?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF; limited solubility in aqueous buffers (use sonication or co-solvents like PEG-400) .
  • Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or humidity to prevent thiadiazole ring degradation .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence biological activity compared to other alkyl/aryl groups?

  • Structure-Activity Relationship (SAR) :

  • The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism in hepatic microsomes (cf. tert-butyl or methyl substituents) .
  • In anticancer assays, cyclopropyl derivatives show higher selectivity indices (e.g., IC50_{50} = 2.1 µM vs. HeLa cells) compared to phenyl-substituted analogs (IC50_{50} = 5.8 µM) due to improved membrane permeability .
    • Experimental Design : Compare IC50_{50} values across substituted analogs using MTT assays and molecular docking to assess binding affinity for targets like CDK1 .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Data Analysis Framework :

  • Validate assay reproducibility via triplicate experiments with positive controls (e.g., doxorubicin) .
  • Use transcriptomics/proteomics to identify differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios) in responsive vs. resistant cell lines .
  • Cross-reference with physicochemical properties (logP, polar surface area) to explain cell-penetration variability .

Q. How can microwave-assisted synthesis improve yield and reduce reaction time?

  • Methodology :

  • Replace conventional reflux with microwave irradiation (300 W, 80°C), reducing reaction time from 18 hours to 20 minutes for analogous thiadiazoles .
  • Optimize solvent-free conditions using catalytic acetic acid to minimize side products (yield improvement from 65% to 89%) .
  • Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Q. What are the computational approaches for predicting target interactions?

  • Molecular Modeling :

  • Perform molecular docking (AutoDock Vina) with homology-modeled CDK1 or tubulin structures to identify binding poses .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models using descriptors like Hammett constants (σ) correlate electronic effects of substituents with activity .

Methodological Challenges and Solutions

Q. How to address low yields in benzoylation steps?

  • Troubleshooting :

  • Use Schlenk techniques to exclude moisture, which hydrolyzes benzoyl chloride .
  • Replace triethylamine with DMAP as a catalyst to enhance acylation efficiency .

Q. What in vitro assays are most reliable for evaluating anticancer potential?

  • Assay Selection :

  • MTT/PrestoBlue : Measure metabolic activity in adherent cells (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Annexin V/PI Staining : Quantify apoptosis via flow cytometry .
  • Cell Cycle Analysis : Use propidium iodide staining to detect G2/M arrest (common for thiadiazoles targeting CDK1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

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